molecular formula C20H23FN2O4S B2674280 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 946258-49-7

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2674280
CAS No.: 946258-49-7
M. Wt: 406.47
InChI Key: BZFCATHUHCBMJR-UHFFFAOYSA-N
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Description

Introduction to Tetrahydroquinoline Sulfonamide Research Framework

Historical Development of Sulfonamide-Tetrahydroquinoline Derivatives

The integration of sulfonamide groups into tetrahydroquinoline frameworks originated from efforts to enhance the metabolic stability and target specificity of early sulfonamide-based therapeutics. Sulfonamides, first recognized for their antibacterial properties in the 1930s, were later repurposed for diverse therapeutic areas, including enzyme inhibition and receptor modulation. The tetrahydroquinoline scaffold, a saturated variant of the quinoline heterocycle, gained prominence in the 1990s due to its conformational flexibility and ability to mimic natural alkaloids.

Early synthetic efforts focused on simple N-sulfonamide-tetrahydroquinolines, such as 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, which demonstrated moderate bioactivity but faced limitations in pharmacokinetic profiles. Advances in molecular modeling during the 2010s enabled scaffold-hopping strategies, leading to derivatives with improved metabolic stability and binding affinity. For instance, the introduction of acyl groups at the tetrahydroquinoline nitrogen (e.g., 1-acetyl or 1-isobutyryl substituents) markedly reduced hepatic clearance in preclinical models.

Key milestones in this field include:

  • 2000s : Discovery of tetrahydroquinoline sulfonamides as inhibitors of dihydropteroate synthase (DHPS), validating their potential in antimicrobial therapy.
  • 2010s : Structural optimization campaigns that identified RORγt inverse agonists for autoimmune diseases, exemplified by compound 13 (N-sulfonamide-tetrahydroquinoline) with IC₅₀ values below 100 nM.
  • 2020s : Development of fluorinated and methoxylated variants to enhance target engagement and blood-brain barrier penetration, as seen in 3-fluoro-4-methoxybenzenesulfonamide derivatives.

Structure-Based Classification within Medicinal Chemistry

3-Fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide belongs to the N-acylated sulfonamide-tetrahydroquinoline subclass, characterized by three structural domains:

  • Tetrahydroquinoline Core : The saturated six-membered ring with a bicyclic arrangement provides rigidity while allowing chair-like conformational changes critical for receptor binding.
  • N-Isobutyryl Substituent : Acylation of the tetrahydroquinoline nitrogen with an isobutyryl group (-CO-C(CH₃)₂) enhances metabolic stability by shielding the amine from oxidative deamination.
  • 3-Fluoro-4-Methoxybenzenesulfonamide Moiety : The electron-withdrawing fluorine atom at position 3 and methoxy group at position 4 modulate electron density, improving interactions with hydrophobic enzyme pockets.

Comparative analysis with related compounds reveals distinct structure-activity relationships (SAR):

Structural Feature Role in Bioactivity Example Compound
Unsubstituted Sulfonamide Baseline activity, poor stability 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide
Fluorine at Position 3 Enhances binding affinity via halogen bonding SU0268 (IC₅₀ = 59 nM for OGG1)
Methoxy at Position 4 Improves solubility and tissue distribution N-(1-acetyl-THQ-6-yl)-3-fluoro-4-methoxy-BSA

Current Research Landscape and Significance

Recent studies highlight two primary therapeutic applications for this compound class:

Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) Inverse Agonism

RORγt, a nuclear receptor pivotal for Th17 cell differentiation, is a validated target in autoimmune diseases like psoriasis. Molecular docking studies demonstrate that the 3-fluoro-4-methoxybenzenesulfonamide group in 5a (a structural analog) forms hydrogen bonds with RORγt’s His479 and Phe377 residues, disrupting co-activator recruitment. In murine psoriasis models, topical formulations of such compounds reduced epidermal thickness by 40–60% compared to controls.

DNA Glycosylase Inhibition

The compound’s sulfonamide moiety exhibits selective inhibition of 8-oxoguanine DNA glycosylase (OGG1), an enzyme implicated in oxidative DNA repair. SU0268, a prototypical inhibitor, suppressed 8-hydroxyguanine excision with an IC₅₀ of 0.059 μM, offering potential in oncology and inflammation.

Synthetic methodologies have also evolved, with recent routes employing:

  • Step 1 : Friedländer annulation to construct the tetrahydroquinoline core.
  • Step 2 : Pd-catalyzed coupling for sulfonamide introduction.
  • Step 3 : Acylation using isobutyryl chloride under Schotten-Baumann conditions.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-13(2)20(24)23-10-4-5-14-11-15(6-8-18(14)23)22-28(25,26)16-7-9-19(27-3)17(21)12-16/h6-9,11-13,22H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFCATHUHCBMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₂N₂O₃S
  • IUPAC Name : 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

This compound features a sulfonamide group which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested :
    • Prostate (DU-145)
    • Cervical (HeLa)
    • Lung Adenocarcinoma (A549)
    • Liver (HepG2)
    • Breast (MCF-7)

In vitro assays showed that derivatives with similar structures inhibited cell proliferation effectively. A notable study reported an IC₅₀ value of 0.054 µM against the A549 lung cancer cell line for a related compound with a triazole moiety .

The mechanism through which this compound exhibits its anticancer activity involves:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Preliminary studies suggest that 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide may also possess antibacterial activity. However, specific data on its antimicrobial efficacy remains limited and requires further investigation.

Research Findings and Case Studies

StudyCompound TestedCell LineIC₅₀ ValueMechanism
Triazole DerivativeA5490.054 µMTubulin Inhibition
Sulfanilamide HybridMGC-8030.4 µMApoptosis Induction
Tetrahydroquinoline DerivativeBT-4740.99 µMCell Cycle Arrest

Case Study: Tetrahydroquinoline Derivatives

A study involving tetrahydroquinoline derivatives demonstrated their ability to inhibit tubulin polymerization by approximately 48% , indicating a strong potential for developing new anticancer agents based on this scaffold . The docking studies revealed binding at the colchicine site of β-tubulin, which is crucial for their mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue identified is 3-chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (CAS: 1021117-17-8), which differs in three critical aspects:

Substituent on the benzene ring : Chlorine replaces fluorine at the 3-position.

Sulfonyl group : A propylsulfonyl group is present instead of isobutyryl.

Methoxy group : Absence of the 4-methoxy group on the benzene ring .

Physicochemical and Functional Differences
Property Target Compound 3-Chloro-4-Fluoro Analogue
Molecular Weight ~452.5 g/mol (calculated) ~478.0 g/mol (calculated)
Substituent (Position 3) Fluorine Chlorine
Substituent (Position 4) Methoxy None
Tetrahydroquinoline Group 1-Isobutyryl 1-Propylsulfonyl
Solubility (Predicted) Moderate (due to methoxy) Lower (increased hydrophobicity)
Bioactivity (Hypothetical) Enhanced receptor binding (H-bond) Potential for stronger σ-hole interactions

Key Findings :

  • The methoxy group in the target compound likely improves solubility compared to the chloro-fluoro analogue, which lacks polar substituents .
  • The isobutyryl group may confer greater metabolic stability than the propylsulfonyl group due to steric shielding of the carbonyl .
  • Fluorine vs.
Broader Context of Sulfonamide Derivatives

Other sulfonamide-based compounds, such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), highlight the diversity of this class. However, these lack the tetrahydroquinoline backbone, limiting direct comparability .

Research Implications and Tools

  • Crystallographic Analysis : Tools like SHELXL and Mercury CSD are critical for elucidating the 3D structure and intermolecular interactions of such compounds, particularly for understanding packing patterns and hydrogen-bonding networks .
  • Lumping Strategies: Compounds with analogous sulfonamide-tetrahydroquinoline frameworks may be grouped in environmental or metabolic studies to predict degradation pathways or bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N-(1-isobutyryl-THQ-6-yl)-4-methoxybenzenesulfonamide, and what critical intermediates are involved?

  • Methodology : The synthesis typically involves multi-step functionalization of the tetrahydroquinoline (THQ) core. Key steps include:

  • Isobutyryl group introduction : Acylation of the THQ amine using isobutyryl chloride under anhydrous conditions (e.g., THF, pyridine) .
  • Sulfonamide coupling : Reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with the THQ intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm regioselectivity of fluorine and methoxy groups, and the absence of rotational isomers in the sulfonamide moiety .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (expected [M+H]+^+ ~463.15 Da) and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtained .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases or sulfotransferases using fluorescence polarization assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular permeability : Caco-2 cell monolayer assay to assess logP and membrane permeability .
  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells to determine IC50_{50} values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the isobutyryl-THQ intermediate, and what factors contribute to side-product formation?

  • Methodology :

  • Reaction kinetics : Monitor acylation via in situ IR spectroscopy to optimize reaction time and temperature (typically 0–25°C, 12–24 hrs) .
  • Side-product analysis : LC-MS identification of N-overacylation byproducts; mitigate via controlled stoichiometry (1.1 eq isobutyryl chloride) and inert atmosphere .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in THQ functionalization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 19F^{19}F-NMR shifts) during characterization?

  • Methodology :

  • Dynamic NMR experiments : Variable-temperature 19F^{19}F-NMR to detect conformational exchange broadening (e.g., hindered rotation in sulfonamide) .
  • DFT calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to identify electronic effects from fluorine substitution .
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to resolve overlapping signals in heteronuclear correlation spectra (HMBC) .

Q. How do structural modifications (e.g., fluorination position, isobutyryl vs. acetyl groups) impact target binding affinity?

  • Methodology :

  • SAR studies : Synthesize analogs with systematic substitutions (e.g., 2-fluoro vs. 4-fluoro, tert-butyl vs. isobutyryl) and compare IC50_{50} values in enzyme assays .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfotransferase active sites) .
  • Thermodynamic profiling : ITC (isothermal titration calorimetry) to quantify enthalpy/entropy contributions to binding .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?

  • Methodology :

  • Rodent models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to assess bioavailability, half-life, and tissue distribution .
  • LC-MS/MS quantification : Develop a validated method with deuterated internal standards (e.g., d4_4-analog) for plasma and organ homogenates .
  • Metabolite identification : High-resolution MS/MS with MetabolitePilot™ software to detect phase I/II metabolites (e.g., glucuronidation at the methoxy group) .

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